molecular formula C16H14IN3O5S3 B4194044 3-iodo-4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

3-iodo-4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

Cat. No.: B4194044
M. Wt: 551.4 g/mol
InChI Key: ZRHDBCHURRMQQY-UHFFFAOYSA-N
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Description

3-iodo-4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide is a complex organic compound that features a combination of iodine, methoxy, thiazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of the thiazole ring, sulfonamide linkage, and the introduction of iodine and methoxy groups. The process may involve:

    Formation of Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Sulfonamide Linkage: The sulfonamide group can be introduced by reacting an amine with a sulfonyl chloride.

    Iodination and Methoxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

    Substitution: The iodine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-iodo-4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antiviral, or anticancer activities.

    Biology: It can be used in biochemical studies to investigate the interactions of thiazole-containing compounds with biological targets.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-iodo-2-methoxybenzene: Similar in structure but lacks the thiazole and sulfonamide groups.

    N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives: Similar in having the thiazole and sulfonamide groups but with different substituents.

Uniqueness

3-iodo-4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide is unique due to the combination of iodine, methoxy, thiazole, and sulfonamide groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-iodo-4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3O5S3/c1-25-15-7-6-13(10-14(15)17)28(23,24)19-11-2-4-12(5-3-11)27(21,22)20-16-18-8-9-26-16/h2-10,19H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHDBCHURRMQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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